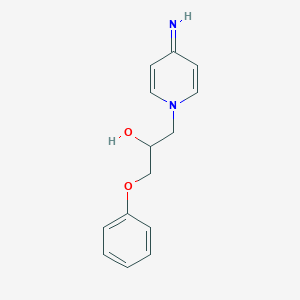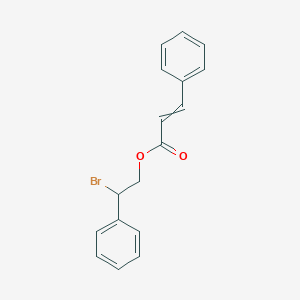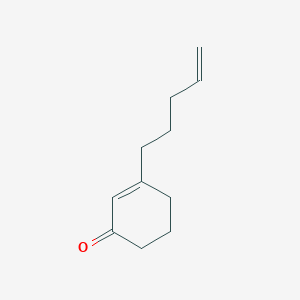
2-Cyclohexen-1-one, 3-(4-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-(4-pentenyl)- is an organic compound with the molecular formula C11H16O It is a derivative of cyclohexenone, characterized by the presence of a pentenyl group attached to the third carbon of the cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(4-pentenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an appropriate alkylating agent under basic conditions, followed by dehydrogenation to introduce the double bond. For example, the reaction of cyclohexanone with 4-pentenyl bromide in the presence of a strong base like sodium hydride can yield the desired product after subsequent dehydrogenation .
Industrial Production Methods
Industrial production of cyclohexenone derivatives typically involves catalytic oxidation processes. For instance, cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium catalysts to produce cyclohexenone, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-(4-pentenyl)- .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-(4-pentenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-(4-pentenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-(4-pentenyl)- involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic. Additionally, the compound can undergo conjugate addition with various nucleophiles, leading to the formation of diverse products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacking the pentenyl group.
Cyclopentenone: Another enone with a five-membered ring, exhibiting similar chemical behavior.
4,4-Diphenyl-2-cyclohexen-1-one: A more complex derivative with additional phenyl groups .
Uniqueness
2-Cyclohexen-1-one, 3-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and potentially lead to the development of novel compounds with unique properties.
Propiedades
Número CAS |
70079-75-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-pent-4-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,9H,1,3-8H2 |
Clave InChI |
SKLVGNMOTXBKLL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


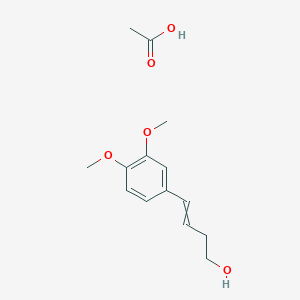
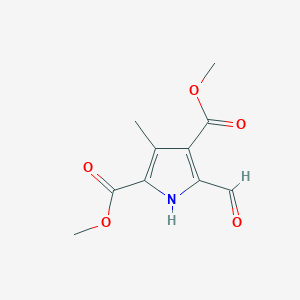
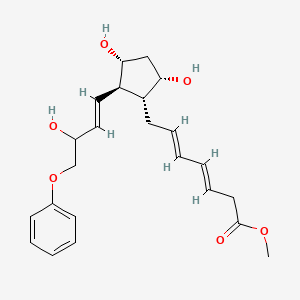

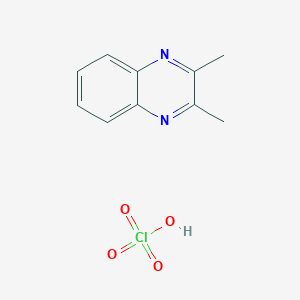
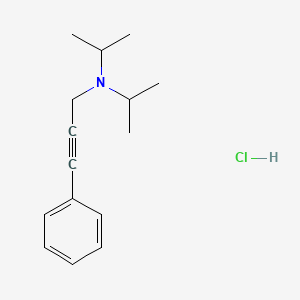

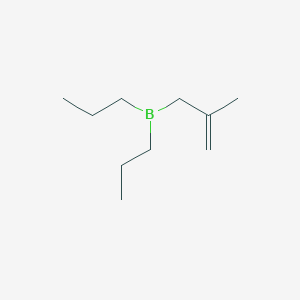
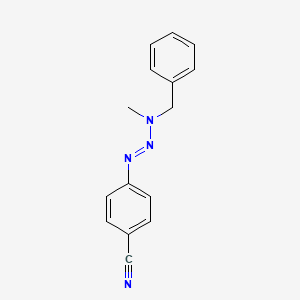

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
